molecular formula C9H12ClN3 B3196939 2-Chloro-4-(piperidin-4-YL)pyrimidine CAS No. 1001754-79-5

2-Chloro-4-(piperidin-4-YL)pyrimidine

Cat. No.: B3196939
CAS No.: 1001754-79-5
M. Wt: 197.66
InChI Key: CKCJRGFGQMXVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(piperidin-4-YL)pyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a chlorine atom at the 2-position and a piperidin-4-yl group at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-4-YL)pyrimidine typically involves the following steps:

  • Chlorination: The starting material, pyrimidine, undergoes chlorination to introduce the chlorine atom at the 2-position.

  • Piperidin-4-YL Group Introduction: The piperidin-4-yl group is introduced through a nucleophilic substitution reaction, where the chlorine atom is replaced by the piperidin-4-yl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(piperidin-4-YL)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, which may have different chemical properties.

  • Substitution Products: Derivatives with different substituents at the pyrimidine ring.

Scientific Research Applications

2-Chloro-4-(piperidin-4-YL)pyrimidine has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have biological activity and can be used in the study of biological processes.

  • Medicine: It can be used in the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: The compound can be utilized in various industrial applications, such as in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2-Chloro-4-(piperidin-4-YL)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely depending on the biological system and the desired outcome.

Comparison with Similar Compounds

2-Chloro-4-(piperidin-4-YL)pyrimidine can be compared with other similar compounds, such as:

  • 2-Chloro-4-(piperidin-1-yl)pyridine: This compound has a similar structure but with a different heterocyclic ring.

  • 4-Chloropyridine: Another related compound with a chlorine atom on the pyridine ring.

Uniqueness: this compound is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-4-piperidin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCJRGFGQMXVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(piperidin-4-YL)pyrimidine
Reactant of Route 2
2-Chloro-4-(piperidin-4-YL)pyrimidine
Reactant of Route 3
2-Chloro-4-(piperidin-4-YL)pyrimidine
Reactant of Route 4
2-Chloro-4-(piperidin-4-YL)pyrimidine
Reactant of Route 5
2-Chloro-4-(piperidin-4-YL)pyrimidine
Reactant of Route 6
2-Chloro-4-(piperidin-4-YL)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.